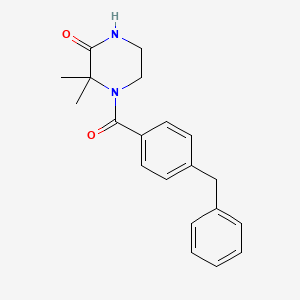

4-(4-甲基苄基)-3,4-二氢-1,4-苯并恶杂环-5(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

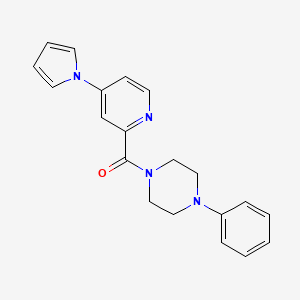

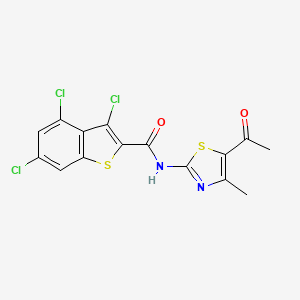

The compound "4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one" is a chemical structure that is part of a broader class of compounds known as benzoxazepines. These compounds are of significant interest due to their potential pharmacological properties, including their role as muscarinic receptor antagonists, protein-tyrosine kinase (PTK) inhibitors, and their potential in anticancer therapies .

Synthesis Analysis

The synthesis of benzoxazepine derivatives often involves multiple steps, including the formation of key intermediates through reactions such as base-promoted addition, desilylation, oxidation, cyclisation, and reductive amination. For instance, the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are structurally related to the compound of interest, has been achieved through base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane to a benzyl chloride derivative, followed by several other steps . Another approach involves ring-closing metathesis to prepare dihydrobenzazepines, which are then hydroxylated and oxidized to yield the desired products . Additionally, novel benzoxazepin-4-one derivatives have been synthesized from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) through a series of substitutions and reductions .

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives has been confirmed through various analytical techniques, including X-ray diffraction. For example, the structure of 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine was confirmed by this method . Additionally, the crystal structure of related compounds, such as 4-(2,4-dihydroxybenzylideneamino)-5-methyl-2H-1,2,4-triazol-3(4H)-one, has been characterized, revealing planar molecules and various intramolecular and intermolecular interactions .

Chemical Reactions Analysis

Benzoxazepine derivatives can undergo various chemical reactions, including acylation, methylation, and reductive amination, to yield a range of compounds with different substituents and properties . The reactivity of these compounds can be influenced by their molecular structure, as seen in the titration of some derivatives in non-aqueous solvents, which provides insights into their acidity and potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as hydroxy, methoxy, and bromo groups can affect their solubility, melting points, and intermolecular interactions, as seen in the crystal structure analysis . Theoretical calculations, including DFT/B3LYP methods, have been used to predict NMR and IR spectral data, bond lengths, dipole moments, HOMO-LUMO energies, and other properties, providing a deeper understanding of these compounds .

科学研究应用

合成及化学性质

- 合成方法:已经开发出新的方法来合成结构上与4-(4-甲基苄基)-3,4-二氢-1,4-苯并恶杂环-5(2H)-酮相关的1,4-苯并恶杂环衍生物。这些方法包括N-取代苄胺的酰化和随后的分子内亲核取代(Volovnenko 等人,2011)。

- 化学转化:研究表明,某些 1,4-苯并恶杂环衍生物可以发生有趣的化学转化。例如,一项研究描述了苯并恶杂环衍生物与丙交酯的反应,导致形成相应的 3-丙酸(Katekar,1972)。

生物学和药理学应用

- 蛋白酪氨酸激酶抑制剂:一些 1,4-苯并恶杂环衍生物已被合成并评估为潜在的蛋白酪氨酸激酶 (PTK) 抑制剂。它们对 PTK 的抑制活性表明,化合物中的某些取代基可以增强其与蛋白质活性口袋的结合(Li 等人,2017)。

- 抗菌和抗氧化活性:其他衍生物已对其体外抗菌和抗氧化活性进行了研究。这些研究对于了解这些化合物的潜在医学应用至关重要(Sonia 等人,2013)。

其他应用

- 合成方法学开发:该化合物的结构促进了用于创建结构相似的化合物的新的合成方法学的发展,这在各种化学工业中可能是有用的(Huckle 等人,1972)。

作用机制

未来方向

属性

IUPAC Name |

4-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQDQUVMPHFJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCOC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)